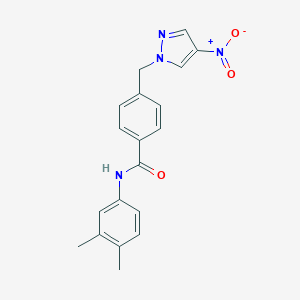
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CEP-32237, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which has been implicated in various pathological conditions such as Alzheimer's disease, bipolar disorder, and diabetes. CEP-32237 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.
作用机制
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes such as glycogen synthesis, gene expression, and cell proliferation. Dysregulation of GSK-3 has been implicated in various pathological conditions, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
Biochemical and Physiological Effects
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to modulate various biochemical and physiological processes in preclinical studies. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor involved in neuronal survival and plasticity. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been shown to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory conditions.
实验室实验的优点和局限性
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 and can be used to study the role of this enzyme in various physiological and pathological conditions. However, there are also some limitations associated with its use. 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its pharmacokinetic properties and toxicity profile need to be further investigated before it can be considered for clinical use.
未来方向
There are several future directions for the research on 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has shown promising results in preclinical studies. Further studies are needed to investigate its efficacy and safety in clinical trials. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential in treating other neurological and psychiatric disorders such as bipolar disorder and schizophrenia. Further studies are needed to elucidate its mechanism of action and therapeutic potential in these conditions. Additionally, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, and further studies are needed to investigate its efficacy in these conditions.
合成方法
The synthesis of 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from 4-methoxybenzaldehyde and ethyl 2-bromoacetate. The intermediate product is then subjected to cyclization and subsequent reactions to yield the final product. The process involves the use of various reagents and solvents and requires expertise in organic chemistry.
科学研究应用
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also demonstrated antidepressant-like effects in behavioral tests. Moreover, 4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential in treating diabetes and obesity, as GSK-3 has been implicated in insulin signaling and glucose metabolism.
属性
产品名称 |
4-chloro-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
IIDJSLCTQMTHAZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)

